[4-(Trifluoromethoxy)phenyl]methyl acetate
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Overview
Description
[4-(Trifluoromethoxy)phenyl]methyl acetate: is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It is also known by its IUPAC name, 4-(trifluoromethoxy)benzyl acetate . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [4-(Trifluoromethoxy)phenyl]methyl acetate typically involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods:
Industrial production methods for this compound are not widely documented. the process generally involves similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Trifluoromethoxy)phenyl]methyl acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with unique properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Trifluoromethoxy)phenyl]methyl acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzyl alcohol
- 4-(Trifluoromethoxy)benzoic acid
- 4-(Trifluoromethoxy)benzaldehyde
Uniqueness:
- The presence of the acetate group in [4-(Trifluoromethoxy)phenyl]methyl acetate imparts unique reactivity compared to its alcohol, acid, and aldehyde counterparts.
- The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-7(14)15-6-8-2-4-9(5-3-8)16-10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOJDDUQYRSCSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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